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CAS No.: 1636134-73-0

Cat. No.: B593682 Get Quote

Introduction: Unveiling the Significance of 10-
PAHSA
Within the burgeoning field of lipidomics, a novel class of endogenous lipids, known as fatty

acid esters of hydroxy fatty acids (FAHFAs), has emerged with profound implications for

metabolic health. Among these, Palmitic Acid Esters of Hydroxy Stearic Acid (PAHSAs) are of

particular interest due to their demonstrated anti-diabetic and anti-inflammatory properties.[1]

10-PAHSA, a specific regioisomer of this family, is formed through the esterification of palmitic

acid to the 10-hydroxyl position of stearic acid.[1] Elevated levels of PAHSAs have been

identified in the adipose tissue of insulin-sensitive mice, while lower levels are observed in

insulin-resistant humans, suggesting a crucial role in metabolic regulation.[2] As research into

the therapeutic potential of 10-PAHSA and its isomers accelerates, a comprehensive

understanding of its behavior under mass spectrometric analysis is paramount for accurate

identification and quantification in complex biological matrices.

This application note provides a detailed guide to the characteristic fragmentation patterns of

10-PAHSA observed in negative ion mode electrospray ionization tandem mass spectrometry

(ESI-MS/MS). We will delve into the mechanistic basis of the observed fragmentation, present

detailed protocols for sample preparation and analysis, and offer insights to aid researchers in

the confident identification of this important bioactive lipid.
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Predicted Mass and Isotopic Distribution
The chemical formula for 10-PAHSA is C34H66O4, with a monoisotopic mass of 538.4961

g/mol . When analyzing high-resolution mass spectrometry data, it is crucial to consider the

entire isotopic pattern for confident identification.

Ion Calculated m/z Relative Abundance (%)

[M-H]⁻ (A) 537.4888 100.00

[M-H]⁻ (A+1) 538.4922 37.57

[M-H]⁻ (A+2) 539.4955 7.39

Characteristic Fragmentation Patterns of 10-PAHSA
in Negative Ion Mode ESI-MS/MS
While a definitive, published mass spectrum for 10-PAHSA is not readily available, its

fragmentation pattern can be confidently predicted based on the well-characterized behavior of

its isomer, 9-PAHSA, and the fundamental principles of fatty acid ester fragmentation. In

negative ion mode ESI, 10-PAHSA will readily deprotonate at the carboxylic acid moiety to

form the precursor ion [M-H]⁻ at m/z 537.4888.

Upon collision-induced dissociation (CID), the ester linkage is the most labile site, leading to

characteristic product ions that are diagnostic for the constituent fatty acids. The fragmentation

is expected to proceed via a charge-remote mechanism, where the charge on the carboxylate

group initiates cleavage at the ester bond.

The anticipated fragmentation of the [M-H]⁻ ion of 10-PAHSA will yield three primary product

ions:

m/z 255.2324: This ion corresponds to the deprotonated palmitic acid ([C16H31O2]⁻). Its

presence confirms the identity of the esterified fatty acid.

m/z 281.2480: This fragment represents the deprotonated and dehydrated 10-hydroxystearic

acid moiety.
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m/z 299.2586: This ion corresponds to the deprotonated 10-hydroxystearic acid

([C18H35O3]⁻).

The presence of both the palmitic acid fragment and the 10-hydroxystearic acid-related

fragments provides a highly specific fingerprint for the identification of 10-PAHSA.

Proposed Fragmentation Pathway of 10-PAHSA

Precursor Ion

Product Ions

10-PAHSA [M-H]⁻
m/z 537.4888

Palmitate Anion
[C16H31O2]⁻
m/z 255.2324

Cleavage of ester bond

10-Hydroxystearate Anion
[C18H35O3]⁻
m/z 299.2586

Cleavage of ester bond

Dehydrated 10-Hydroxystearate Anion
[C18H33O2]⁻
m/z 281.2480

Loss of H₂O

Click to download full resolution via product page

Caption: Proposed fragmentation of 10-PAHSA in negative ESI-MS/MS.

Experimental Protocols
I. Lipid Extraction from Biological Matrices
The choice of extraction method is critical for the accurate quantification of 10-PAHSA and

should be tailored to the specific biological matrix.
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A. Extraction from Adipose Tissue:

This protocol is adapted from established methods for lipid extraction from adipose tissue.[3]

Homogenization: Accurately weigh approximately 50-100 mg of frozen adipose tissue.

Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol. For every 100 mg of

tissue, use 2 mL of the solvent mixture.

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce

phase separation. Vortex thoroughly.

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the

aqueous and organic layers.

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass

Pasteur pipette and transfer to a new glass tube.

Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of a suitable

solvent (e.g., 200 µL of chloroform) for subsequent solid-phase extraction.

B. Extraction from Serum/Plasma:

This protocol is a modification of the Folch method for serum or plasma.[4]

Sample Preparation: To 100 µL of serum or plasma, add 2 mL of a 2:1 (v/v)

chloroform:methanol mixture.

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein

precipitation.

Phase Separation: Add 500 µL of 0.9% NaCl solution and vortex again for 1 minute.

Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C.

Lipid Collection: Collect the lower organic phase.
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Solvent Evaporation and Reconstitution: Proceed with solvent evaporation and reconstitution

as described for adipose tissue extraction.

II. Solid-Phase Extraction (SPE) for FAHFA Enrichment
To enhance the detection and quantification of 10-PAHSA, an enrichment step using solid-

phase extraction is highly recommended to remove interfering lipids.[5][6]

Cartridge Conditioning: Use a silica-based SPE cartridge (e.g., 500 mg). Condition the

cartridge by washing with 6 mL of ethyl acetate followed by 6 mL of hexane.[5]

Sample Loading: Load the reconstituted lipid extract (in 200 µL of chloroform) onto the

conditioned cartridge.

Elution of Neutral Lipids: Wash the cartridge with 6 mL of 95:5 (v/v) hexane:ethyl acetate to

elute neutral lipids such as triacylglycerols and cholesterol esters.[6]

Elution of FAHFAs: Elute the FAHFA fraction, including 10-PAHSA, with 4 mL of ethyl

acetate.

Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitution: Reconstitute the enriched FAHFA fraction in a suitable volume of the initial

mobile phase for LC-MS analysis (e.g., 100 µL).

III. LC-MS/MS Analysis of 10-PAHSA
This protocol provides a starting point for the chromatographic separation and mass

spectrometric detection of 10-PAHSA. Optimization may be required depending on the specific

instrumentation.

A. Liquid Chromatography Parameters:

Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is recommended for

optimal separation of PAHSA isomers (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100

mm).[5]

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
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Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM

ammonium acetate.

Gradient: A linear gradient from approximately 60% B to 100% B over 20-30 minutes is a

good starting point.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 40-50°C.

B. Mass Spectrometry Parameters (Negative Ion Mode):

Ionization Source: Electrospray Ionization (ESI).

Capillary Voltage: 2.5-3.5 kV.

Sheath and Aux Gas Flow Rates: Optimize for your specific instrument to ensure stable

spray and efficient desolvation.

Capillary Temperature: 250-350°C.

MS1 Scan: Scan for the deprotonated precursor ion of 10-PAHSA at m/z 537.49.

MS2 Fragmentation: Use a collision energy of approximately 20-40 eV to fragment the

precursor ion. This will likely require optimization to maximize the signal of the diagnostic

product ions.

Product Ion Scan: Monitor for the characteristic product ions at m/z 255.23, 281.25, and

299.26.

Experimental Workflow Diagram
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Caption: General workflow for the analysis of 10-PAHSA.

Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of

appropriate quality control measures.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b593682?utm_src=pdf-body-img
https://www.benchchem.com/product/b593682?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593682?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled 9-

PAHSA) is highly recommended for accurate quantification. The internal standard should be

added at the beginning of the sample preparation process to account for any sample loss

during extraction and enrichment.

Blank Samples: Processing a solvent blank through the entire sample preparation and

analysis workflow is essential to identify any potential sources of contamination.

Quality Control (QC) Samples: A pooled sample created by combining small aliquots of each

study sample should be injected periodically throughout the analytical run to monitor the

stability and performance of the LC-MS system.

Conclusion
The mass spectrometric analysis of 10-PAHSA, a lipid with significant biological importance,

can be robustly achieved through a combination of efficient extraction, enrichment, and

sensitive LC-MS/MS detection in negative ion mode. The characteristic fragmentation pattern,

yielding product ions at m/z 255.23, 281.25, and 299.26, provides a reliable signature for its

identification. The detailed protocols and workflow presented in this application note offer a

comprehensive guide for researchers in the fields of lipidomics, drug discovery, and metabolic

disease, enabling the accurate and confident analysis of 10-PAHSA in various biological

contexts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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